1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Overview
Description
1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction is catalyzed by copper(I) and involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of Alzheimer’s disease. The compound modulates these pathways, leading to a reduction in amyloid-beta formation and tau phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Uniqueness
1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development and other scientific applications .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13-5-8-17(9-6-13)12-21-20(25)19-16(4)24(23-22-19)18-10-7-14(2)15(3)11-18/h5-11H,12H2,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVGXPWUJYAGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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